

# A Comparative Guide to Mas Receptor Modulators: AR244555 in Focus

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## Compound of Interest

Compound Name: AR244555

Cat. No.: B15572221

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The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a range of cardiovascular and inflammatory diseases. Modulation of this G protein-coupled receptor (GPCR) by agonists, antagonists, and inverse agonists offers the potential for novel therapeutic interventions. This guide provides a comparative overview of the inverse agonist **AR244555** alongside other key Mas receptor modulators, supported by available experimental data.

## Data Presentation: A Comparative Look at Mas Receptor Modulators

The following table summarizes the quantitative data for **AR244555** and other representative Mas receptor modulators. It is important to note that these values are collated from various studies and may not be directly comparable due to differences in experimental conditions.

Compound	Modulator Type	Target	Assay Type	Species	Potency/Affinity	Reference
AR244555	Inverse Agonist	Mas Receptor	Gq Coupling (Inositol Phosphate Accumulation)	Human	IC <sub>50</sub> = 186 nM	[1]
Mas Receptor	Gq Coupling (Inositol Phosphate Accumulation)	Rat	IC <sub>50</sub> = 348 nM	[1]		
Angiotensin-(1-7)	Agonist (Endogenous)	Mas Receptor	Radioligand Competitive Binding	-	IC <sub>50</sub> = 6.9 nM	
Mas Receptor	Radioligand Binding	Human	K <sub>d</sub> ≈ 250 nM			
AVE 0991	Agonist	Mas Receptor	Radioligand Competitive Binding	Monkey	IC <sub>50</sub> = 47.5 nM	
A-779	Antagonist	Mas Receptor	Radioligand Competitive Binding	-	IC <sub>50</sub> = 0.3 nM	

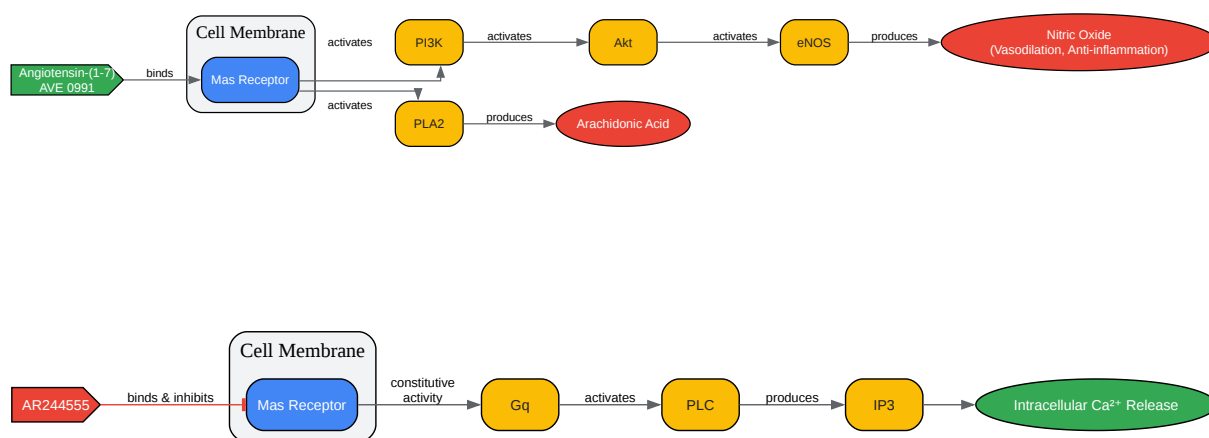
IC<sub>50</sub>: Half-maximal inhibitory concentration; K<sub>d</sub>: Equilibrium dissociation constant.

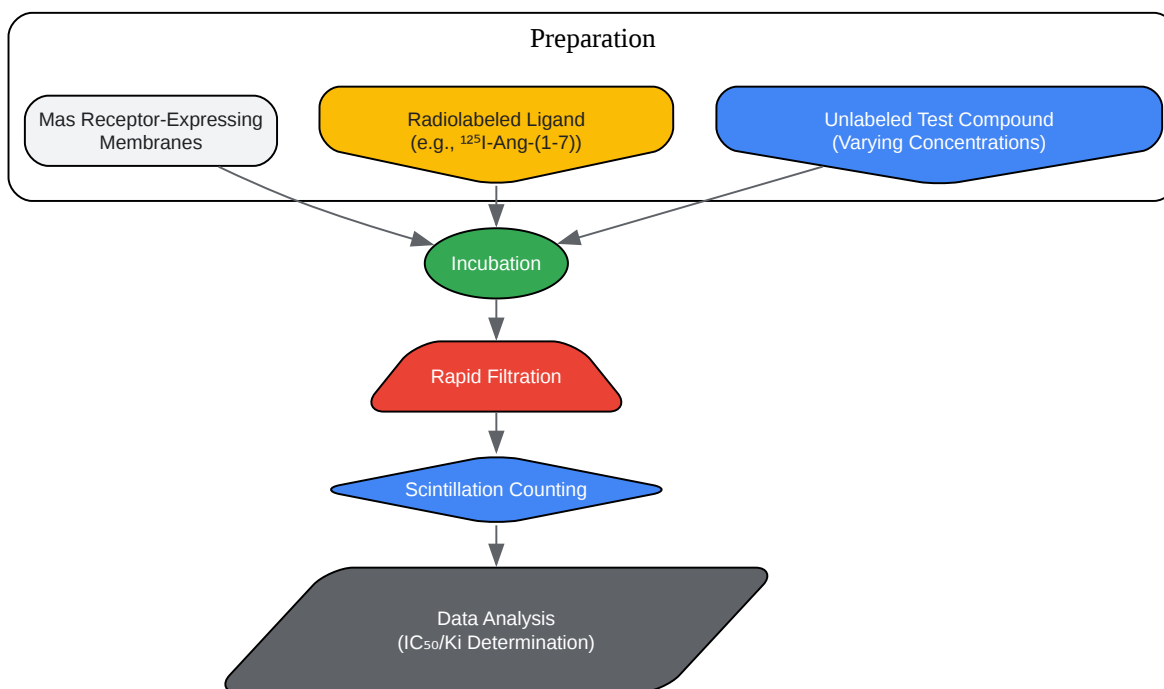
## Mas Receptor Signaling Pathways

The Mas receptor exhibits functional selectivity, meaning different ligands can activate distinct downstream signaling pathways. This phenomenon, also known as biased agonism, is crucial for understanding the diverse physiological effects of Mas receptor modulators.

## Agonist-Mediated Signaling

Agonists like the endogenous peptide Angiotensin-(1-7) and the non-peptide mimetic AVE 0991 typically activate protective signaling cascades. A key pathway involves the coupling to G proteins that activate Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Another pathway activated by these agonists involves Phospholipase A2 (PLA2), leading to the release of arachidonic acid.





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## References

- 1. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
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